Topoisomerase I Inhibitory Activity: Piperazine-Substituted 3-Heteroarylisoquinolinamine Scaffold
The piperazine-substituted 3-heteroarylisoquinolinamine derivative (compound 5b) demonstrated potent topoisomerase I (topo I) inhibitory activity in the same structural class as 5-bromo-1-(piperazin-1-yl)isoquinoline. This class-level evidence establishes that piperazine-substituted isoquinolinamines possess meaningful topo I inhibition, distinguishing them from non-piperazine analogs [1].
| Evidence Dimension | Topoisomerase I inhibitory activity |
|---|---|
| Target Compound Data | Potent topo I inhibition (qualitative assessment based on DNA relaxation assays) |
| Comparator Or Baseline | Non-piperazine 3-heteroarylisoquinolinamine analogs (generally weaker topo I affinity) |
| Quantified Difference | Piperazine-substituted derivatives displayed greater affinity for topo I than topo II; those with greater topo I inhibition exhibited potent cytotoxicity |
| Conditions | DNA relaxation assay using supercoiled plasmid DNA; comparative analysis across 3-heteroarylisoquinolinamine series |
Why This Matters
This class-level activity profile informs compound selection for topoisomerase I-targeted research programs, distinguishing piperazine-substituted isoquinolinamines from analogs lacking this substitution pattern.
- [1] Van HTM, Woo H, Jeong HM, Khadka DB, Yang SH, Zhao C, Jin Y, Lee ES, Lee KY, Kwon Y, Cho WJ. Design, synthesis and systematic evaluation of cytotoxic 3-heteroarylisoquinolinamines as topoisomerases inhibitors. European Journal of Medicinal Chemistry. 2014;82:181-194. View Source
